molecular formula C5H7NOS B6237427 2-isocyanatothiolane CAS No. 76197-85-8

2-isocyanatothiolane

Cat. No.: B6237427
CAS No.: 76197-85-8
M. Wt: 129.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanatothiolane can be synthesized through several methods. One common approach involves the reaction of thiolane with phosgene or its derivatives under controlled conditions. Another method includes the use of thiolane and isocyanate precursors in the presence of a catalyst to facilitate the formation of the isocyanate group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where thiolane is reacted with phosgene or other isocyanate-forming agents. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanatothiolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isocyanatothiolane has found applications in various fields of research:

Mechanism of Action

The mechanism of action of 2-isocyanatothiolane involves the reactivity of its isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, forming stable covalent bonds. This reactivity is exploited in various applications, including the formation of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

    Isothiocyanates: Compounds with the -N=C=S group, similar in reactivity to isocyanates.

    Thioureas: Compounds containing the -CS-NH₂ group, formed from the reaction of isothiocyanates with amines.

    Sulfoxides and Sulfones: Oxidized derivatives of thiolanes.

Uniqueness: 2-Isocyanatothiolane is unique due to its combination of an isocyanate group and a thiolane ring. This combination provides a distinct reactivity profile, making it suitable for specific applications in bioconjugation and polymer synthesis .

Properties

CAS No.

76197-85-8

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.